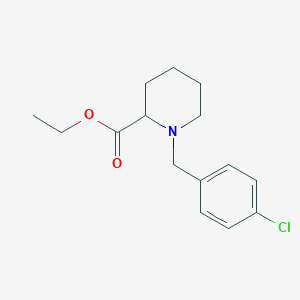![molecular formula C14H14N2O3S B5049163 methyl 3-({[(4-methylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5049163.png)
methyl 3-({[(4-methylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with similar structures often have carboxylate groups, which are common in organic chemistry. They are characterized by a carbonyl (C=O) and a hydroxyl (O-H) group. The presence of these functional groups can significantly influence the compound’s chemical behavior .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Mannich reaction, which is a three-component reaction involving the amino alkylation of an acidic proton next to a carbonyl functional group .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can be used to identify functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the carbon and hydrogen atoms in the molecule .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, carboxylic acids and their derivatives can undergo a variety of reactions, including nucleophilic acyl substitution and decarboxylation .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its boiling point, melting point, and solubility, can be influenced by its molecular structure. For example, the presence of polar functional groups can increase a compound’s water solubility .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-[(4-methylphenyl)carbamoylamino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-9-3-5-10(6-4-9)15-14(18)16-11-7-8-20-12(11)13(17)19-2/h3-8H,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZMZHMPNLZWIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824216 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methyl-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5049085.png)
![ethyl {3-[2-(1,3-benzothiazol-2-ylthio)-2-cyanovinyl]-1H-indol-1-yl}acetate](/img/structure/B5049088.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5049100.png)
![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5049103.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5049106.png)
![4-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B5049111.png)

![1-(4-bromophenyl)-3-[(3-chloro-4-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5049122.png)


![2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5049145.png)

![6-(4-chlorophenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5049159.png)
